Diphenyliodanium nonafluorobutane-1-sulfonate
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Overview
Description
Diphenyliodanium nonafluorobutane-1-sulfonate (PhI(OC(CF3)2SO3)2), also known as PhI(OTf)2, is a powerful oxidizing agent widely used in organic synthesis. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran. PhI(OTf)2 is a versatile reagent that can be used for a variety of synthetic transformations, including the oxidation of alcohols, the conversion of primary amines to nitro compounds, and the synthesis of epoxides.
Mechanism Of Action
The mechanism of action of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 involves the transfer of iodine atoms to the substrate, leading to the formation of iodine(III) species. These species can then react with various functional groups such as alcohols, amines, and sulfides, leading to the formation of the desired products.
Biochemical And Physiological Effects
Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care.
Advantages And Limitations For Lab Experiments
The advantages of using Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 in lab experiments include its high reactivity and selectivity, as well as its compatibility with a wide range of functional groups. However, its limitations include its toxicity and the need for careful handling.
Future Directions
There are several future directions for the use of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 in organic synthesis. One area of interest is the development of more efficient and selective reactions using Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2. Another area of interest is the use of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 in the modification of biomolecules for various applications such as drug delivery and diagnostics. Finally, the development of safer and more environmentally friendly methods for the synthesis of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 is also an important area of research.
Scientific Research Applications
Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 has been widely used in organic synthesis for the preparation of various organic molecules, including natural products, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of fluorescent dyes and in the modification of biomolecules such as proteins and nucleic acids.
properties
CAS RN |
194999-82-1 |
---|---|
Product Name |
Diphenyliodanium nonafluorobutane-1-sulfonate |
Molecular Formula |
C16H10F9IO3S |
Molecular Weight |
580.2 g/mol |
IUPAC Name |
diphenyliodanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C12H10I.C4HF9O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h1-10H;(H,14,15,16)/q+1;/p-1 |
InChI Key |
ORPDKMPYOLFUBA-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
synonyms |
DIPHENYLIODONIUM PERFLUORO-1- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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